N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
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Overview
Description
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyanocyclopentyl group and a dimethylpropanoyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Cyanocyclopentyl Group: This step involves the addition of a cyanocyclopentyl group to the piperidine ring, often through nucleophilic substitution reactions.
Attachment of the Dimethylpropanoyl Group: The final step includes the acylation of the piperidine ring with a dimethylpropanoyl chloride under basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
- N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-2-carboxamide
Comparison:
- Structural Differences: The position of the carboxamide group on the piperidine ring can significantly influence the compound’s reactivity and biological activity.
- Uniqueness: N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)15(22)20-10-6-7-13(11-20)14(21)19-17(12-18)8-4-5-9-17/h13H,4-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBNYLFTPDCASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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